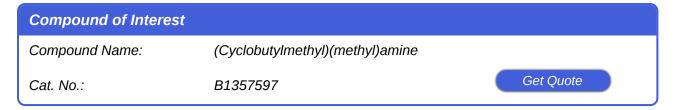


An In-depth NMR Spectral Analysis of (Cyclobutylmethyl)(methyl)amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclobutylmethyl)(methyl)amine is a secondary amine containing a cyclobutyl moiety, a structural motif of interest in medicinal chemistry due to its ability to impart unique conformational constraints. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization in drug discovery and development pipelines. This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for (Cyclobutylmethyl)(methyl)amine, including ¹H and ¹³C NMR. Furthermore, a detailed, plausible experimental protocol for its synthesis via reductive amination is presented. All data is structured for clarity, and logical relationships are visualized using diagrams to facilitate comprehension.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **(Cyclobutylmethyl)(methyl)amine**. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups.

Predicted ¹H NMR Data



Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Number of Protons
H-1' (CH)	2.5 - 2.7	Multiplet	-	1
H-2 (CH ₂)	2.3 - 2.5	Doublet	~7.0	2
H-3 (N-CH ₃)	2.2 - 2.4	Singlet	-	3
H-2', H-4' (CH ₂)	1.9 - 2.1	Multiplet	-	4
H-3' (CH ₂)	1.7 - 1.9	Multiplet	-	2
NH	0.8 - 1.5	Broad Singlet	-	1

Predicted ¹³C NMR Data

Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (CH ₂)	55 - 60
C-3 (N-CH ₃)	35 - 40
C-1' (CH)	35 - 40
C-2', C-4' (CH ₂)	25 - 30
C-3' (CH ₂)	18 - 22

Experimental Protocol: Synthesis of (Cyclobutylmethyl)(methyl)amine

A robust and widely applicable method for the synthesis of N-alkylated amines is reductive amination. The following protocol details a plausible procedure for the synthesis of **(Cyclobutylmethyl)(methyl)amine** from cyclobutanecarboxaldehyde and methylamine.

Materials and Reagents

• Cyclobutanecarboxaldehyde



- Methylamine (as a solution in THF, e.g., 2.0 M)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- Hydrochloric acid (HCl), e.g., 1 M aqueous solution
- Sodium hydroxide (NaOH), e.g., 1 M aqueous solution
- Deuterated chloroform (CDCl₃) for NMR analysis
- Standard laboratory glassware and magnetic stirrer

Procedure

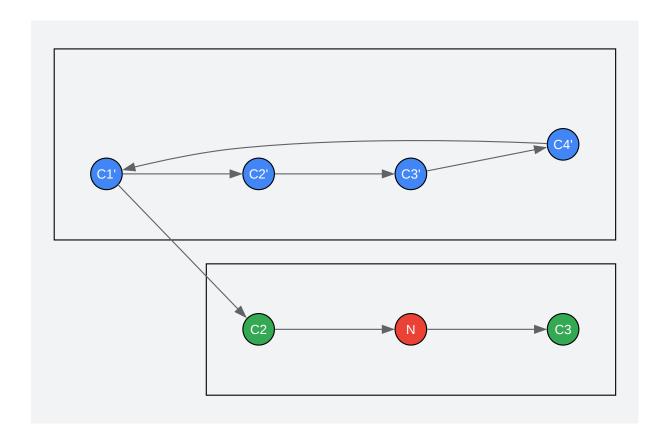
- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).
- Amine Addition: Add a solution of methylamine in THF (1.2 eq) to the stirred solution at room temperature.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- Reduction: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
 (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is
 consumed.



- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure (Cyclobutylmethyl)(methyl)amine.
- NMR Sample Preparation: For NMR analysis, dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution into a clean and dry 5 mm NMR tube.[1][2][3][4][5]

Visualizations Molecular Structure and Atom Numbering



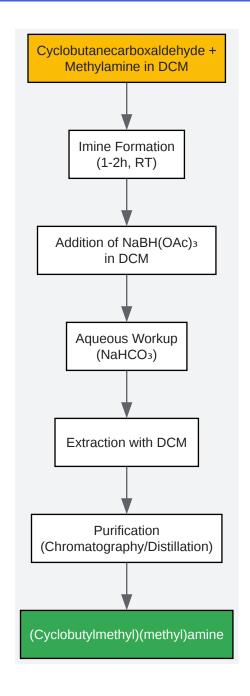


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Caption: Molecular structure of **(Cyclobutylmethyl)(methyl)amine** with atom numbering for NMR assignments.

Synthetic Workflow: Reductive Amination





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Caption: Experimental workflow for the synthesis of **(Cyclobutylmethyl)(methyl)amine** via reductive amination.

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